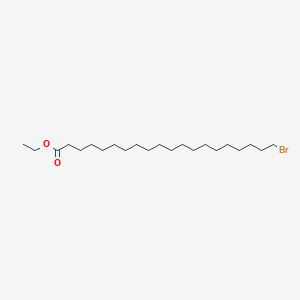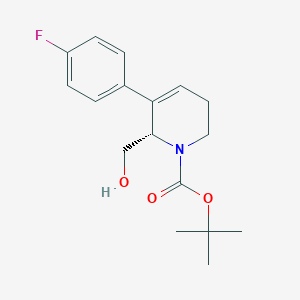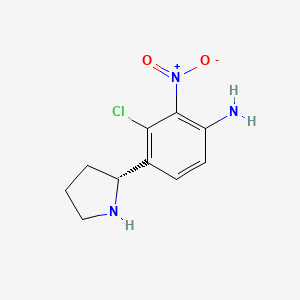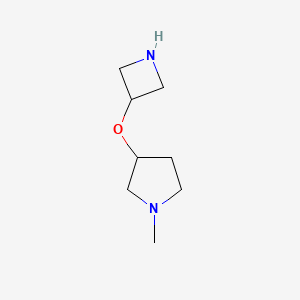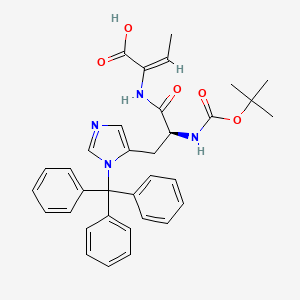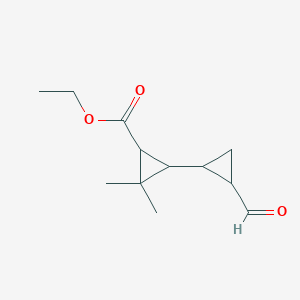
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminocyclobutyl group attached to an ethan-1-ol moiety, with the hydrochloride salt form enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride typically involves the following steps:
Amination: The cyclobutyl intermediate is then subjected to amination, introducing the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reactions.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the aminocyclobutyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Substitution Reagents: Including halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound can influence various molecular pathways, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol: The non-hydrochloride form of the compound.
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-amine: A related compound with an amine group instead of an ethan-1-ol moiety.
Uniqueness
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
2-(3-aminocyclobutyl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-5(4-6)1-2-8;/h5-6,8H,1-4,7H2;1H |
InChI-Schlüssel |
JUYAVHLOHCCZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


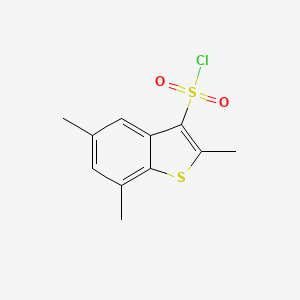
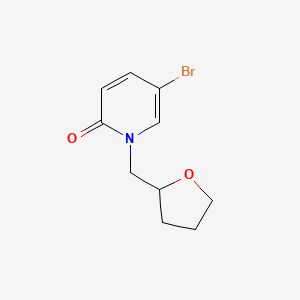
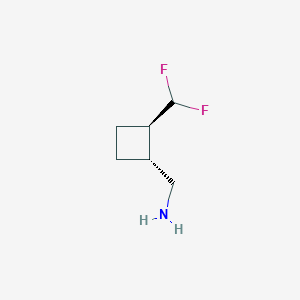
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
